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Compound of Interest

Compound Name:
3-[(3-

Ethylphenoxy)methyl]piperidine

CAS No.: 946713-30-0

Cat. No.: B3171931

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties

of 3-[(3-Ethylphenoxy)methyl]piperidine, a heterocyclic amine of significant interest in

medicinal chemistry. The piperidine ring is a foundational structure in numerous

pharmaceuticals, and its derivatives are explored for a wide range of therapeutic applications.

[1][2] This document synthesizes available data on its structure, synthesis, and potential

biological activities to serve as a resource for ongoing research and development.

Molecular Structure and Physicochemical Properties
3-[(3-Ethylphenoxy)methyl]piperidine belongs to the phenoxymethylpiperidine class of

compounds. Its structure features a piperidine ring connected to a 3-ethylphenoxy group via a

methylene ether linkage. The piperidine moiety, a six-membered nitrogen-containing

heterocycle, is a prevalent scaffold in drug design, known for its ability to influence

pharmacokinetic properties and interact with biological targets.[3]
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The physicochemical properties of this compound are critical for its behavior in biological

systems and for the design of experimental protocols. While exhaustive experimental data for

this specific molecule is not widely published, predictive models and data from similar

structures provide valuable insights.

Table 1: Predicted Physicochemical Properties

Property Value Source

Molecular Formula C₁₄H₂₁NO N/A

Molecular Weight 219.32 g/mol N/A

XLogP3 3.1 PubChem (Predicted)

Hydrogen Bond Donor Count 1 PubChem (Predicted)

Hydrogen Bond Acceptor

Count
2 PubChem (Predicted)

| Rotatable Bond Count | 4 | PubChem (Predicted) |

Note: These values are computationally predicted and should be confirmed by empirical

analysis.

The lipophilicity, as indicated by the predicted XLogP3 value, suggests that the compound is

likely to have good membrane permeability, a desirable characteristic for drug candidates

targeting the central nervous system (CNS). The presence of a hydrogen bond donor (the

piperidine nitrogen) and acceptors (the piperidine nitrogen and the ether oxygen) allows for

potential interactions with biological macromolecules.

Synthesis and Chemical Reactivity
The synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine can be approached through several

established synthetic routes for piperidine derivatives. A common and logical approach involves

the coupling of a substituted piperidine precursor with a phenoxy component.

A plausible and efficient method for the synthesis of 3-[(3-Ethylphenoxy)methyl]piperidine is

the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary
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alkyl halide. In this context, the synthesis would proceed in two main steps:

Formation of the Phenoxide: 3-Ethylphenol is treated with a strong base, such as sodium

hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium

phenoxide. This creates a potent nucleophile.

Nucleophilic Substitution: The resulting phenoxide is then reacted with a suitable piperidine

derivative containing a leaving group on the methyl substituent, such as 3-

(chloromethyl)piperidine or 3-(tosyloxymethyl)piperidine. The phenoxide displaces the

leaving group in an SN2 reaction to form the desired ether linkage.

To prevent N-alkylation of the piperidine nitrogen, it is often necessary to use a protecting

group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a final

deprotection step.[4]

Diagram 1: Proposed Synthetic Workflow
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Caption: A three-step synthetic workflow for 3-[(3-Ethylphenoxy)methyl]piperidine.

The chemical reactivity of 3-[(3-Ethylphenoxy)methyl]piperidine is primarily dictated by the

basicity of the piperidine nitrogen and the stability of the ether linkage.

Basicity: The piperidine nitrogen is basic and will readily react with acids to form the

corresponding piperidinium salt. The pKa of the conjugate acid is expected to be around

11.22, similar to piperidine itself.[5] This property is crucial for its behavior in physiological

environments and for the formation of water-soluble salts for pharmaceutical formulations.

Ether Linkage: The ether bond is generally stable under most physiological conditions but

can be cleaved under harsh acidic conditions.
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Aromatic Ring: The ethyl-substituted phenyl ring can undergo electrophilic aromatic

substitution reactions, although the ether oxygen is a deactivating group.

Spectroscopic and Analytical Characterization
The structural elucidation of 3-[(3-Ethylphenoxy)methyl]piperidine relies on a combination of

spectroscopic techniques. While a comprehensive public database of spectra for this specific

molecule is limited, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique Expected Key Features

¹H NMR

- Aromatic protons of the 3-ethylphenyl
group (approx. 6.7-7.2 ppm).- Methylene
protons of the ether linkage (approx. 3.9-
4.1 ppm).- Protons on the piperidine ring
(approx. 1.2-3.1 ppm).- Ethyl group
protons (quartet and triplet, approx. 2.6
and 1.2 ppm respectively).- NH proton of
the piperidine (broad singlet, variable
chemical shift).

¹³C NMR

- Aromatic carbons (approx. 110-160 ppm).-

Methylene carbon of the ether linkage (approx.

70-75 ppm).- Carbons of the piperidine ring

(approx. 25-55 ppm).- Ethyl group carbons

(approx. 15 and 29 ppm).

Mass Spectrometry (EI)

- Molecular ion peak (M⁺) at m/z 219.-

Characteristic fragmentation patterns involving

cleavage of the ether bond and fragmentation of

the piperidine ring. For instance, a fragment

corresponding to the 3-ethylphenoxymethylene

cation or the piperidinemethyl radical could be

observed.
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| IR Spectroscopy | - N-H stretching of the secondary amine (approx. 3300-3500 cm⁻¹).- C-H

stretching of aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹).- C-O-C stretching of the

ether (approx. 1200-1250 cm⁻¹).- C=C stretching of the aromatic ring (approx. 1450-1600

cm⁻¹). |

Diagram 2: Analytical Workflow for Structural Confirmation
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Caption: A logical workflow for the analytical characterization of the synthesized compound.

Pharmacological Profile and Potential Applications
The piperidine scaffold is a key component in a vast number of biologically active compounds,

including analgesics, antipsychotics, and antihistamines.[3][6] The phenoxymethylpiperidine

structural motif, in particular, has been investigated for its potential as a selective serotonin

reuptake inhibitor (SSRI) and for its activity at other CNS targets.[7]

Derivatives of phenoxymethylpiperidine have shown affinity for various CNS receptors and

transporters. For example, related compounds have been studied as dopamine D4 receptor

antagonists.[8][9] The 3-[(3-Ethylphenoxy)methyl]piperidine structure shares features with

compounds that have shown antidepressant-like activity.[10] The ethyl group on the phenoxy

ring can influence the lipophilicity and steric interactions with the target protein, potentially

modulating the potency and selectivity of the compound.
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The potential for this compound to act as a dissociative agent, similar to other 1,2-

diarylethylamines, should also be considered, as these compounds can act as NMDA receptor

antagonists.[11]

Beyond the CNS, piperidine derivatives have been explored for a multitude of therapeutic

applications, including as anti-ulcer agents and in cancer therapy.[12][13] The specific

biological activity of 3-[(3-Ethylphenoxy)methyl]piperidine would need to be determined

through a comprehensive screening program.

Safety and Handling
As with any research chemical, 3-[(3-Ethylphenoxy)methyl]piperidine should be handled

with appropriate safety precautions in a laboratory setting. A comprehensive safety data sheet

(SDS) should be consulted before use. In general, compounds of this class should be

considered as potentially harmful if ingested, inhaled, or in contact with skin. Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn at all times.

Conclusion
3-[(3-Ethylphenoxy)methyl]piperidine is a compound of interest for further investigation in

the field of drug discovery. Its structural features suggest potential for CNS activity, and its

synthesis can be achieved through established chemical methodologies. This guide provides a

foundational understanding of its chemical properties, a plausible synthetic route, and an

overview of its potential pharmacological relevance. Further empirical studies are necessary to

fully elucidate its spectroscopic characteristics, biological activity, and therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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